REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[N:2]1.C(=O)([O-])[O-].[K+].[K+].F[C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[O:18])=[CH:15][CH:14]=1>N1C=CC=CC=1>[N:1]1([C:13]2[CH:20]=[CH:19][C:16]([CH:17]=[O:18])=[CH:15][CH:14]=2)[CH:5]=[CH:4][N:3]=[N:2]1 |f:1.2.3|
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Name
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|
Quantity
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3.4 mL
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Type
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reactant
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Smiles
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N1N=NC=C1
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Name
|
|
Quantity
|
9.03 g
|
Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
6.3 mL
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Type
|
reactant
|
Smiles
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FC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
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30 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated under nitrogen atmosphere
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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DISTILLATION
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Details
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After pyridine is distilled
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Type
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ADDITION
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Details
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the mixture is diluted with methylene chloride
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Type
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FILTRATION
|
Details
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filtered
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Type
|
WASH
|
Details
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washed with chloroform
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Type
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WASH
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Details
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The combined filtrate is washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
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Details
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The crude material is purified by column chromatography on silica with hexane/ethyl acetate (5:1)
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Name
|
|
Type
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product
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Smiles
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N1(N=NC=C1)C1=CC=C(C=O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |